6-Iodo-8-methylimidazo[1,2-a]pyridine
CAS No.: 861208-21-1
Cat. No.: VC5989967
Molecular Formula: C8H7IN2
Molecular Weight: 258.062
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861208-21-1 |
|---|---|
| Molecular Formula | C8H7IN2 |
| Molecular Weight | 258.062 |
| IUPAC Name | 6-iodo-8-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3 |
| Standard InChI Key | SAAGESFCTCLYIU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN2C1=NC=C2)I |
Introduction
Chemical Identity and Structural Analysis
Molecular and Crystallographic Properties
8-Iodo-6-methylimidazo[1,2-a]pyridine (C₈H₇IN₂) has a molecular weight of 258.06 g/mol and a CAS registry number of 955942-40-2 . The compound’s structure consists of a fused bicyclic system: a pyridine ring condensed with an imidazole moiety. The iodine atom at position 8 and methyl group at position 6 introduce steric and electronic effects that influence reactivity (Figure 1).
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇IN₂ | |
| Molecular Weight | 258.06 g/mol | |
| CAS Number | 955942-40-2 | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Soluble in ethanol, DMF |
Synthetic Methodologies
Condensation Route from 2-Amino-3-iodo-5-methylpyridine
The primary synthesis involves condensing 2-amino-3-iodo-5-methylpyridine with chloroacetaldehyde in ethanol/water at elevated temperatures (Scheme 1) . This one-pot reaction proceeds via nucleophilic attack of the amino group on chloroacetaldehyde, followed by cyclodehydration to form the imidazo[1,2-a]pyridine core.
Table 2: Optimized Reaction Conditions
| Parameter | Value | Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | 85% |
| Temperature | Reflux (~78°C) | – |
| Time | 24 hours | – |
| Catalyst | None | – |
This method avoids transition-metal catalysts, making it cost-effective for large-scale production .
Palladium-Catalyzed Functionalization
The iodine substituent at position 8 enables further derivatization via Pd-catalyzed carbonylation. Using a recyclable supported ionic liquid phase (SILP) Pd catalyst, 8-iodo-6-methylimidazo[1,2-a]pyridine undergoes aminocarbonylation with aliphatic amines to yield amides (e.g., 5a) or α-ketoamides (e.g., 6a) under CO pressure (30 bar) in DMF .
Key Advances:
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Selectivity Control: Lower temperatures (80°C) favor mono-carbonylation to amides, while higher temperatures (100°C) promote α-ketoamide formation .
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Catalyst Recyclability: The SILP-Pd catalyst retains activity over five cycles with <2% Pd leaching, enhancing sustainability .
Pharmacological Applications and Derivatives
Bioactive Amide Derivatives
Amide-functionalized imidazo[1,2-a]pyridines exhibit diverse pharmacological activities, including:
-
GABA Receptor Modulation: Analogues like zolpidem (C3-amide) are FDA-approved for insomnia .
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Anticancer Activity: C6/C8-carboxamides show promise in inhibiting kinase pathways .
Table 3: Representative Amide Derivatives
| Compound | Substituent | Activity |
|---|---|---|
| Zolpidem | C3-amide | Sedative-hypnotic |
| Linaprazan | C8-amide | Proton pump inhibitor |
| 5a (this work) | C8-morpholineamide | Under investigation |
α-Ketoamide Derivatives
α-Ketoamides (e.g., 6a) are emerging as protease inhibitors and antiviral agents. Their synthesis from 8-iodo-6-methylimidazo[1,2-a]pyridine highlights the scaffold’s versatility .
Analytical and Purification Methods
Chromatographic Techniques
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HPLC: Reverse-phase C18 columns with methanol/water gradients resolve amide derivatives .
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TLC: Silica gel plates (ethyl acetate/hexane) monitor reaction progress .
Spectroscopic Validation
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HRMS: Accurately confirms molecular ions (e.g., [M+H]⁺ = 259.0521 for C₈H₈IN₂) .
-
X-ray Crystallography: Limited data exist, but related structures show planar bicyclic systems .
Challenges and Future Directions
Regioselectivity in Functionalization
Competing mono-/double-carbonylation at position 8 necessitates precise control of CO pressure and amine nucleophilicity .
Expanding Heterocyclic Diversity
Future work may explore:
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C-H Activation: Introducing substituents without pre-functionalization.
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Asymmetric Catalysis: Enantioselective synthesis of chiral derivatives.
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